molecular formula C21H25N5O2 B2949585 1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-17-3

1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Número de catálogo: B2949585
Número CAS: 852451-17-3
Peso molecular: 379.464
Clave InChI: KDRBWZKWHIWGSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a bicyclic heterocyclic core. Key structural features include:

  • 5-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl) side chain: The piperidine moiety introduces basicity and conformational flexibility, which may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration .

Pyrazolo[3,4-d]pyrimidinones are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors such as cyclin-dependent kinases (CDKs) and adenosine receptors .

Propiedades

IUPAC Name

1-(3,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-6-8-24(9-7-14)19(27)12-25-13-22-20-18(21(25)28)11-23-26(20)17-5-4-15(2)16(3)10-17/h4-5,10-11,13-14H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBWZKWHIWGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3,4-Dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known by its CAS number 891112-68-8, is a synthetic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological interactions. The molecular formula is C19H24N4OC_{19}H_{24}N_4O, and its molecular weight is approximately 320.43 g/mol.

PropertyValue
Molecular FormulaC19H24N4O
Molecular Weight320.43 g/mol
CAS Number891112-68-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways involved in various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown promise in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Some pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structure of this compound may suggest similar potential, warranting further investigation into its efficacy against bacterial and fungal strains .
  • CNS Activity : Given the presence of the piperidine moiety, there is speculation regarding the compound's potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to influence neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Effects : A study evaluating various pyrazole derivatives found that certain compounds significantly inhibited cell proliferation in breast cancer models. The combination therapy approach showed enhanced efficacy when paired with traditional chemotherapeutics .
  • Antimicrobial Evaluation : A series of related pyrazole compounds were tested for their antimicrobial properties against various bacterial strains. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting a potential role in developing new antimicrobial agents .

Comparación Con Compuestos Similares

Table 1: Key Analogues and Their Activities

Compound Name Substituents (Position) Biological Activity Potency/IC₅₀ Reference ID
Target Compound 1: 3,4-Dimethylphenyl; 5: 4-Methylpiperidinyl-oxoethyl Inferred kinase inhibition N/A [1], [20]
Compound 35 () 1: Phenyl; 5: (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl Anti-glioma (U87 cells) 47.69% inhibition
CBS-1 () 1: Urea hybrid; 4: Amino substituent Anticancer (A549 cells) Superior to doxorubicin
2e () 6: 4-NO₂C₆H₄ Antimicrobial (P. aeruginosa, A. niger) Highest sensitivity
2-(2-Fluorobenzyl) derivative () 2: 2-Fluorobenzyl Anticonvulsive (rat MES model) ED₅₀ = 32 mg/kg

Key Observations :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl in Compound 35) enhance antiproliferative activity in cancer models, while lipophilic groups (e.g., 3,4-dimethylphenyl in the target compound) may improve bioavailability .
  • Piperidine Derivatives : The 4-methylpiperidinyl group in the target compound could modulate CNS activity, as seen in anticonvulsive analogues with benzyl-piperidine motifs .

Pharmacological and Mechanistic Insights

Anticancer Potential

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known CDK2 inhibitors; the 3,4-dimethylphenyl group may enhance hydrophobic interactions in kinase ATP-binding pockets .

Antimicrobial Activity

  • Substituent Position Matters : Antimicrobial potency in analogues like 2e correlates with electron-withdrawing groups at position 6, which the target compound lacks. Its 5-position piperidinyl-oxoethyl group may instead target bacterial efflux pumps or membrane proteins .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.